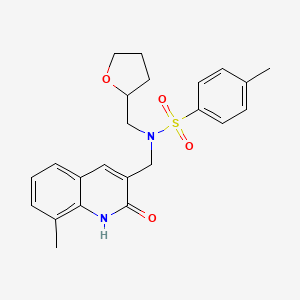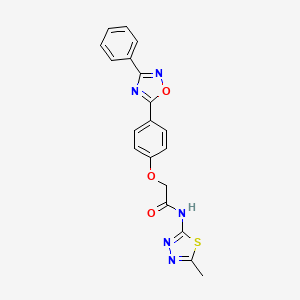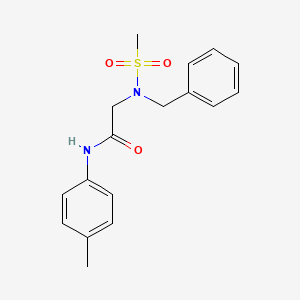
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide, commonly known as BMS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent inhibitory effects on various enzymes and has been extensively studied for its potential applications in treating various diseases. In
Wirkmechanismus
BMS inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. The compound forms a covalent bond with the zinc ion present in the enzyme's active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
BMS has been shown to have potent inhibitory effects on various carbonic anhydrase enzymes, including CA I, II, IV, and IX. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis. BMS has also been shown to have anti-cancer properties, with studies showing that the compound can inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS is its potent inhibitory effects on carbonic anhydrase enzymes. The compound has been extensively studied for its potential applications in treating various diseases, and its mechanism of action is well understood. However, one of the limitations of BMS is its relatively low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BMS. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the exploration of BMS's potential applications in treating other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, there is a need for further research on the pharmacokinetics and toxicity of BMS to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of BMS involves the reaction of p-toluidine with benzyl chloromethyl sulfone in the presence of a base such as potassium carbonate. The reaction yields BMS as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
BMS has been extensively studied for its potential applications in treating various diseases. One of the most promising applications of BMS is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and osteoporosis.
Eigenschaften
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)18-17(20)13-19(23(2,21)22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRBFDTKOEFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

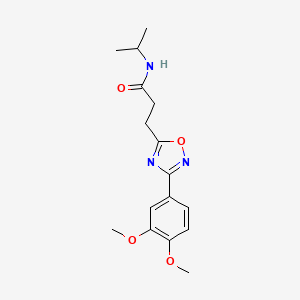
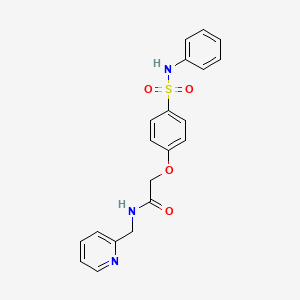

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)
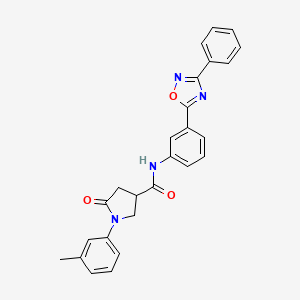
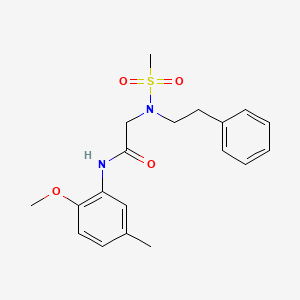
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
